5-(Difluoromethoxy)-1H-indazole
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Overview
Description
5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole is a chemical compound with the empirical formula C8H6F2N2OS . It may be used in the synthesis of pantoprazole, a drug for treating gastroesophageal reflux disease and gastrointestinal disorders .
Molecular Structure Analysis
The molecular weight of 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole is 216.21 . The SMILES string representation is FC(F)Oc1ccc2[nH]c(S)nc2c1 .Physical and Chemical Properties Analysis
The melting point of 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole is 239-243 °C (lit.) . More detailed physical and chemical properties are not available.Scientific Research Applications
Supramolecular Structures and Ligand Potential
- Perfluorinated 1H-indazoles, including derivatives like 5-(Difluoromethoxy)-1H-indazole, exhibit unique supramolecular structures influenced by the length of perfluoroalkyl chains. These structures, such as catemers and stacks of dimers, have significant implications in the field of crystal engineering and materials science (Muñoz et al., 2014).
- The potential of these fluorinated molecules to act as ligands in complex formations, as demonstrated in their use with hydrotris(indazolyl)borate thallium complexes, highlights their versatility in coordination chemistry and potential applications in catalysis (Muñoz et al., 2014).
Electrochemical Applications
- 5-Hydroxy-1H-indazole, a related compound, has been investigated for its film-forming capabilities on positive electrodes in lithium-ion batteries. This research suggests potential applications of similar indazole derivatives in enhancing the performance and longevity of high-voltage batteries (Kang et al., 2014).
Synthetic Chemistry and Drug Discovery
- The ability to regioselectively protect indazoles under different conditions, as studied with various substituted indazoles, is crucial for synthesizing novel derivatives. This research is particularly relevant in drug discovery and the development of new pharmaceutical compounds (Slade et al., 2009).
- A domino reaction for the synthesis of 2H-indazoles demonstrates the growing role of indazoles in medicinal chemistry, particularly as isosteres for indoles and benzimidazoles, which interact with diverse biological targets (Halland et al., 2009).
Structural and Physical Properties
- The study of fluorinated NH-indazoles, including their crystal structures and spectroscopic properties, provides insights into how fluorination affects the physical and chemical properties of these compounds. This knowledge is invaluable in the design of materials and pharmaceuticals (Teichert et al., 2007).
Materials Science and Corrosion Inhibition
- Indazole derivatives, such as 1-dodecyl-1H-indazole and N,1-didodecyl-1H-indazol-5-amine, have been synthesized and applied as corrosion inhibitors for metals like copper. This application is vital in materials science for protecting metals from corrosion (Qiang et al., 2018).
Safety and Hazards
The safety data sheet for 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole indicates that it may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation and is toxic if swallowed, in contact with skin, or if inhaled . It is advised to avoid release to the environment .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body
Mode of Action
The exact mode of action of 5-(Difluoromethoxy)-1H-indazole is currently unknown due to the lack of specific studies on this compound. It can be inferred from related compounds that it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects . The compound may bind to its target, causing a conformational change that affects the target’s function.
Biochemical Pathways
Based on the known effects of similar compounds, it can be hypothesized that this compound may influence a variety of biochemical pathways, potentially including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
A related compound has been reported to have high gastrointestinal absorption and to be bbb permeant . It is also reported to be a CYP1A2 inhibitor . These properties may influence the bioavailability of the compound.
Result of Action
Similar compounds have been reported to exhibit significant activity against certain cancer cell lines
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. These could include the pH and temperature of the biological environment, the presence of other interacting molecules, and the specific characteristics of the target cells or tissues
Properties
IUPAC Name |
5-(difluoromethoxy)-1H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2O/c9-8(10)13-6-1-2-7-5(3-6)4-11-12-7/h1-4,8H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAILRWBDHWNUFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)F)C=NN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743405 |
Source
|
Record name | 5-(Difluoromethoxy)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105391-65-9 |
Source
|
Record name | 5-(Difluoromethoxy)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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